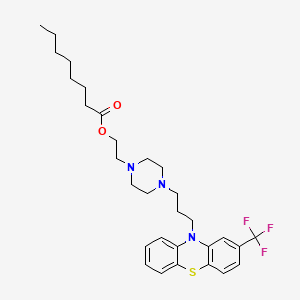

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Descripción general

Descripción

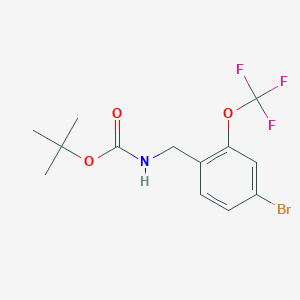

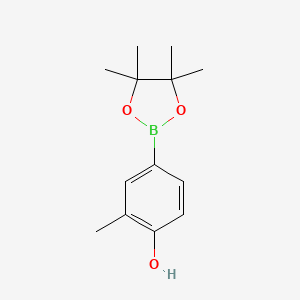

The compound “1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a piperidine ring, and an imidazolidinone group . These functional groups suggest that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The fluorine atom in the fluorobenzyl group would be of particular interest in 19F NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluorobenzyl group and the piperidine and imidazolidinone rings would influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

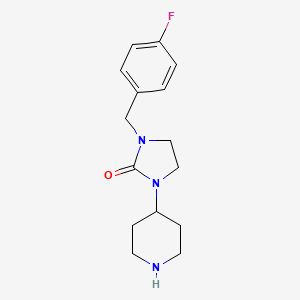

Anti-Alzheimer's Potential Research into N-benzylated derivatives, including 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, highlights their synthesis based on the donepezil framework, a leading Alzheimer's treatment. These derivatives exhibit promising anti-Alzheimer's activity, with some compounds outperforming donepezil in in-vivo and in-vitro studies, showcasing their potential as effective treatments for Alzheimer's disease (M. Gupta et al., 2020).

Antituberculosis Activity The compound has been explored as a core structure in the design of novel Mycobacterium tuberculosis GyrB inhibitors. Derivatives showcasing the 1-(4-Fluorobenzyl) motif have demonstrated significant activity against tuberculosis, highlighting its potential utility in developing new antituberculosis therapies (V. U. Jeankumar et al., 2013).

Anticancer and Antimicrobial Properties Studies into derivatives of this compound have revealed their applicability in anticancer and antimicrobial therapies. Research on structural analogs and their interactions provides a basis for the development of novel treatments targeting specific cancer types and microbial infections, contributing to the broader field of medicinal chemistry and pharmaceutical development (D. G. Anuse et al., 2019).

Chemical Structure and Properties Analysis The chemical and molecular structure analysis of this compound and its derivatives has been a subject of study, providing insights into their conformation, stability, and potential interactions. These studies are crucial for understanding the physical and chemical properties that underlie their biological activities and therapeutic potentials (H. R. Manjunath et al., 2011).

Direcciones Futuras

The future research directions for this compound would depend on its observed properties and potential applications. Given the presence of the fluorobenzyl, piperidine, and imidazolidinone groups, this compound could be of interest in fields such as medicinal chemistry, pharmaceutical research, and organic synthesis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such as beta-secretase 1 and Cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction.

Pharmacokinetics

Similar compounds have shown involvement of cyp3a4 and cyp2d6 in their metabolism . These enzymes are key players in drug metabolism, and their activity can significantly impact a compound’s bioavailability.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

The molecular mechanism of action of 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-1-12(2-4-13)11-18-9-10-19(15(18)20)14-5-7-17-8-6-14/h1-4,14,17H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKBYMDQMAXAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)